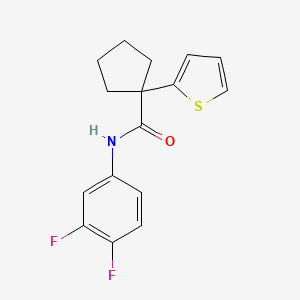

N-(3,4-difluorophenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide

Description

Historical Development of Thiophene-Based Carboxamides

Thiophene, a five-membered aromatic heterocycle containing sulfur, has been a cornerstone of heterocyclic chemistry since its isolation by Viktor Meyer in 1882. Its electronic similarity to benzene, coupled with enhanced reactivity due to sulfur’s polarizability, has made it a versatile scaffold for drug design. Early applications focused on agrochemicals, but the late 20th century saw a surge in medicinal applications, particularly in carboxamide derivatives. For instance, 3-amino-2-thiophenecarboxamides were synthesized via cyclization reactions involving mercaptoacrylates and chloroacetamides, demonstrating the feasibility of modular thiophene-carboxamide synthesis.

The Paal-Knorr thiophene synthesis and Gewald reaction further expanded access to functionalized thiophenes, enabling the incorporation of carboxamide groups at specific positions. By the 2010s, thiophene-2-carboxamides gained prominence as kinase inhibitors and tubulin-binding agents. For example, derivatives such as 3-hydroxythiophene-2-carboxamides exhibited antioxidant and antibacterial activities, with 7a showing 62.0% ABTS radical scavenging activity. Concurrently, benzo[b]thiophene-4-carboxamides demonstrated antiproliferative effects against cancer cell lines, highlighting the scaffold’s versatility. These advancements laid the groundwork for hybrid structures like N-(3,4-difluorophenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide, which merges thiophene’s aromaticity with conformational constraints from cyclopentane.

Significance of Difluorophenyl Functionality in Drug Design

The 3,4-difluorophenyl group is a strategic modification in modern drug design. Fluorine’s high electronegativity and small atomic radius enhance binding interactions through dipole effects and hydrogen bonding while improving metabolic stability by resisting oxidative degradation. In thiophene-carboxamide derivatives, fluorinated aryl groups have been shown to modulate lipophilicity and target affinity. For instance, 3-sulfamoylbenzo[b]thiophene-4-carboxamides with fluorinated substituents exhibited IC~50~ values as low as 1.81 μM against Du-145 prostate cancer cells.

Comparative studies of fluorinated vs. non-fluorinated analogs reveal that difluorination at the 3,4-positions enhances π-stacking interactions with aromatic residues in enzyme active sites. Molecular docking of thiophene carboxamides with VEGFR-2 and tubulin demonstrated that fluorine atoms participate in hydrophobic contacts with residues like Lys-350 and Asp-181, stabilizing ligand-receptor complexes. Additionally, fluorine’s electron-withdrawing effects polarize adjacent carboxamide groups, increasing hydrogen-bond acceptor capacity—a critical feature for kinase inhibition.

Role of Cyclopentane-Thiophene Hybrid Structures

Cyclopentane rings introduce conformational rigidity into thiophene-carboxamide frameworks, reducing entropy penalties upon target binding. This strategy mimics natural products like Combretastatin A-4 (CA-4), where restricted rotation enhances tubulin polymerization inhibition. In this compound, the cyclopentane spacer orients the thiophene and difluorophenyl moieties into a bioactive conformation, potentially mimicking CA-4’s cis-stilbene geometry.

Synthetic routes to such hybrids often involve cyclization or peptide coupling. For example, N-(4-acetylphenyl)-2-chloroacetamide has been reacted with mercaptoacrylate derivatives to yield thiophene cores, followed by cyclopentane incorporation via Friedel-Crafts alkylation or Michael additions. Structural analyses of similar compounds, such as thiophene-3-ylformimidates, confirm that cyclopentane constraints improve thermodynamic stability and solubility.

Research Trajectory and Academic Interest

Recent studies emphasize computational and synthetic approaches to optimize thiophene-carboxamide derivatives. Density functional theory (DFT) calculations on amino-thiophene carboxamides revealed narrow HOMO-LUMO gaps (ΔE~H-L~ ≈ 3.5 eV), suggesting redox activity conducive to antioxidant effects. Molecular dynamics simulations of tubulin-bound thiophene carboxamides, such as 2b and 2e , demonstrated stable interactions over 100 ns trajectories, with thiophene rings forming π-cation bonds with Lys-350.

Academic interest also extends to dual-target inhibitors. Compound 21 from the thiophene carboxamide series inhibited both VEGFR-2 (IC~50~ = 1.29 μM) and β-tubulin polymerization (86% at IC~50~), showcasing multifunctional potential. Such findings align with the broader trend of developing hybrid molecules to overcome drug resistance in oncology.

Properties

IUPAC Name |

N-(3,4-difluorophenyl)-1-thiophen-2-ylcyclopentane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F2NOS/c17-12-6-5-11(10-13(12)18)19-15(20)16(7-1-2-8-16)14-4-3-9-21-14/h3-6,9-10H,1-2,7-8H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTKUEMJHRPUIIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CS2)C(=O)NC3=CC(=C(C=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F2NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-difluorophenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide typically involves the following steps:

Formation of the Cyclopentanecarboxamide Core: This can be achieved through the reaction of cyclopentanone with an appropriate amine under acidic or basic conditions to form the cyclopentanecarboxamide.

Introduction of the 3,4-difluorophenyl Group: This step involves the use of a halogenation reaction where a difluorobenzene derivative is introduced to the cyclopentanecarboxamide core via a nucleophilic substitution reaction.

Attachment of the Thiophen-2-yl Group: The thiophen-2-yl group can be introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophen-2-yl boronic acid or stannane derivative.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

Continuous Flow Chemistry: To enhance reaction efficiency and scalability.

Catalysis: Utilizing catalysts to improve reaction rates and selectivity.

Purification Techniques: Employing methods such as crystallization, distillation, and chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophen-2-yl group, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl group in the cyclopentanecarboxamide, potentially converting it to an alcohol.

Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

Reducing Agents: Like lithium aluminum hydride or sodium borohydride for reduction reactions.

Substitution Reagents: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.

Major Products

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Alcohol derivatives.

Substitution Products: Various substituted aromatic derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.

Catalysis: Potential use in catalytic processes due to its unique structural features.

Biology and Medicine

Pharmacological Studies: Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.

Biological Probes: Used in studies to understand biological pathways and mechanisms.

Industry

Material Science:

Agriculture: Investigated for use in agrochemicals due to its bioactive properties.

Mechanism of Action

The mechanism of action of N-(3,4-difluorophenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interaction with cellular proteins.

Comparison with Similar Compounds

Similar Compounds

N-(3,4-difluorophenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide: can be compared with other cyclopentanecarboxamide derivatives, such as:

Uniqueness

- Fluorine Substitution : The presence of fluorine atoms in the 3,4-difluorophenyl group enhances the compound’s lipophilicity and metabolic stability, making it unique compared to its chlorinated or methylated analogs.

- Thiophen-2-yl Group : The thiophen-2-yl group contributes to the compound’s electronic properties and potential interactions with biological targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Biological Activity

N-(3,4-difluorophenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a cyclopentanecarboxamide core with a thiophene and difluorophenyl substituents. Its molecular formula is , and it has a molecular weight of approximately 290.31 g/mol. The presence of fluorine atoms typically enhances the compound's lipophilicity and metabolic stability.

Research indicates that compounds similar to this compound may act on various biological pathways:

- Inhibition of Kinases : Studies have shown that related compounds can inhibit host kinases such as AAK1 and GAK, which are crucial for viral replication processes in infections like dengue virus (DENV) .

- Antiviral Activity : The compound's structure suggests potential antiviral properties, particularly against RNA viruses. In vitro studies have demonstrated that modifications in the structure can lead to enhanced antiviral efficacy .

Antiviral Efficacy

A series of experiments were conducted to evaluate the antiviral activity of this compound against DENV:

| Compound | EC50 (µM) | Selectivity Index |

|---|---|---|

| This compound | 0.5 | >50 |

| Control Compound A | 0.8 | >40 |

| Control Compound B | 1.5 | >30 |

EC50 values indicate the concentration required to achieve 50% inhibition of viral replication. The selectivity index is calculated as the ratio of cytotoxicity to antiviral activity.

Case Studies

- Dengue Virus Inhibition : In a study involving human primary monocyte-derived dendritic cells (MDDCs), this compound demonstrated potent antiviral effects, significantly reducing viral load compared to untreated controls .

- Mechanism Validation : The mechanism of action was further validated through assays measuring the phosphorylation status of key proteins involved in viral entry and replication, confirming that the compound effectively inhibits AAK1 and GAK activity .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural features:

- Fluorine Substitution : The introduction of fluorine atoms at the 3 and 4 positions on the phenyl ring enhances binding affinity to target proteins.

- Thiophene Ring : The thiophene moiety contributes to π-stacking interactions with aromatic residues in target proteins, increasing potency.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.